
Trilobine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1218842 Get Quote

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trilobine

Introduction
Trilobine is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as

Cocculus hirsutus.[1][2][3] This class of compounds is known for its complex molecular architecture and significant biological

activities. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies

pertinent to Trilobine, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure
Trilobine is characterized by a rigid, polycyclic framework composed of two isoquinoline units linked by two ether bridges. This

"double bridge" structure is a hallmark of this subclass of bisbenzylisoquinoline alkaloids.

1.1. Molecular Formula and IUPAC Name

Molecular Formula: C₃₅H₃₄N₂O₅

Systematic IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-

diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-

dodecaene

1.2. Chemical Identifiers

Identifier Value

InChI

InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-
25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-
24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-
31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1

| SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6

|

1.3. Core Structure Diagram
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Figure 1. Simplified 2D representation of the Trilobine core structure.

Stereochemistry
The rigid structure of Trilobine contains multiple stereocenters, which define its three-dimensional shape and are crucial for its

biological activity.

2.1. Chiral Centers and Absolute Configuration Trilobine possesses two key chiral centers located at the benzylic carbons of

the isoquinoline units. The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog (CIP) priority

rules.[4][5][6]

Rule 1: Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic

number gets higher priority.[7]

Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[5]

Rule 3: Orient the molecule so the lowest priority group (usually hydrogen) points away from the viewer.

Rule 4: Determine the direction of the remaining three groups from highest to lowest priority. A clockwise direction is

designated 'R' (Rectus), and a counter-clockwise direction is 'S' (Sinister).[4][7]

The IUPAC name designates the stereochemistry of Trilobine as (8S, 21S). The precise determination of the absolute

configuration for complex molecules like Trilobine is definitively achieved through techniques like X-ray crystallography, which

provides an unambiguous 3D model of the molecule.[8][9][10]

Quantitative and Spectroscopic Data
Structural elucidation of Trilobine relies heavily on spectroscopic techniques. While a complete, published dataset for

Trilobine is not readily available, the following tables represent typical data expected for a molecule with this scaffold.

3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the

carbon-hydrogen framework of organic molecules.[11]

Table 1: Typical ¹H-NMR Chemical Shift Ranges for Trilobine Scaffold

Proton Type Chemical Shift (δ) ppm Range Multiplicity

Aromatic-H 6.0 - 7.5 s, d, dd

OCH₃ 3.5 - 4.0 s

NCH₃ 2.5 - 3.0 s

Benzylic-H (chiral center) 3.5 - 4.5 m

| Aliphatic-CH₂ (ring) | 2.0 - 3.5 | m |

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Trilobine Scaffold
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Carbon Type Chemical Shift (δ) ppm Range

Aromatic C-O 140 - 155

Aromatic C-H / C-C 110 - 135

Benzylic-C (chiral center) 55 - 70

OCH₃ 55 - 60

NCH₃ 40 - 45

| Aliphatic-C (ring) | 25 - 50 |

3.2. Mass Spectrometry Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule,

allowing for the determination of its molecular weight and elemental formula.[12] High-resolution mass spectrometry (HRMS)

can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for Trilobine

Parameter Value Method

Molecular Formula C₃₅H₃₄N₂O₅ -

Exact Mass 562.2468 Calculated

Molecular Weight 562.67 Calculated

| Expected [M+H]⁺ | 563.2546 | HRMS (ESI+) |

Experimental Protocols
4.1. Isolation and Purification of Trilobine Trilobine is typically isolated from the roots or aerial parts of Cocculus hirsutus.[1][2]

The general procedure involves several steps:

Extraction: The dried and powdered plant material is extracted with a solvent like methanol via cold maceration or Soxhlet

extraction.[13]

Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base wash to separate the alkaloids from neutral

compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen

atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl

ether) to remove non-alkaloidal components. The aqueous layer is then made basic (e.g., with NH₄OH), deprotonating the

alkaloids and causing them to precipitate or be extractable into an immiscible organic solvent like chloroform.

Chromatography: The resulting total alkaloid mixture is then separated into individual components using column

chromatography over silica gel.[13] A gradient of solvents (e.g., from toluene to chloroform to ethyl acetate and methanol) is

used to elute the compounds based on polarity.

Purification: Fractions containing Trilobine, as identified by Thin-Layer Chromatography (TLC), are combined and may be

further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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Figure 2. General workflow for the isolation of Trilobine.

4.2. Structural Elucidation Once pure, the structure of the isolated compound is determined using a combination of

spectroscopic methods.

1D and 2D NMR Spectroscopy:

¹H-NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts,

integration, and coupling patterns.[11][14][15]

¹³C-NMR & DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, C).[16]

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC

correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, allowing for the

complete assembly of the molecular structure.
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Mass Spectrometry (MS):

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used to determine the molecular weight

and fragmentation pattern of the molecule.[17][18][19] The fragmentation can provide clues about the different structural

motifs within the molecule.

HRMS: Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular

formula).

X-ray Crystallography:

If a suitable single crystal can be grown, X-ray crystallography provides the definitive 3D structure, including absolute

stereochemistry.[10][20][21] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction

pattern to calculate the electron density map of the molecule.[8][9]

Biological Activity and Mechanism of Action
Trilobine and its derivatives have been investigated for various pharmacological activities. Hemisynthetic derivatives of

Trilobine have shown potent, fast-acting antimalarial properties against multi-drug resistant strains of Plasmodium falciparum.

[22] Studies suggest that the mechanism of action may involve targeting parasite pathways related to DNA replication and

protein translation.[22] Additionally, Trilobine has been reported to inhibit ADP-induced platelet aggregation and affect the

formation of thromboxane A2.[23] The complex and rigid stereochemistry of Trilobine is critical for its specific interactions with

biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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